2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of piperidine, pyrazole, and pyridazinone moieties
Mechanism of Action
Target of Action
It is known that similar compounds have a broad range of biological properties and can target a variety of receptors .
Mode of Action
Similar compounds are known to interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds are known to have a variety of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The starting material, 1-(propan-2-yl)piperidine, is synthesized through the alkylation of piperidine with isopropyl bromide under basic conditions.
Attachment of the Pyrazole Ring: The piperidine intermediate is then reacted with pyrazole-1-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the pyrazole-substituted piperidine.
Cyclization to Form Pyridazinone: The final step involves the cyclization of the intermediate with hydrazine hydrate and a suitable diketone under reflux conditions to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating specific biological pathways.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one shares structural similarities with other heterocyclic compounds such as pyridazinones, pyrazoles, and piperidines.
- Examples include 2-(1H-pyrazol-1-yl)pyridazin-3-one and 4-(propan-2-yl)piperidine derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile scaffold in drug design.
Properties
IUPAC Name |
2-[(1-propan-2-ylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-13(2)19-10-6-14(7-11-19)12-21-16(22)5-4-15(18-21)20-9-3-8-17-20/h3-5,8-9,13-14H,6-7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEUTZLOBSLFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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